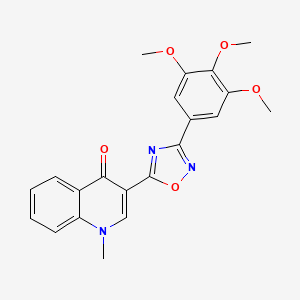

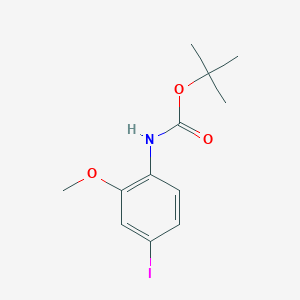

![molecular formula C19H16F3NO4S B2766593 1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797319-18-6](/img/structure/B2766593.png)

1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1’-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound with a unique structure. Let’s explore its properties and applications.

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group. Various methods can be employed to construct the spiro[isobenzofuran-1,4’-piperidin]-3-one scaffold.

Molecular Structure Analysis

The molecular structure consists of a spirocyclic system containing an isobenzofuran ring fused with a piperidine ring. The trifluoromethyl group is attached to the phenyl ring.

Chemical Reactions Analysis

1’-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring. It can undergo reactions such as halogenation, nitration, and Friedel-Crafts acylation.

Physical And Chemical Properties Analysis

- Molecular Weight : Approximately 266.24 g/mol

- Melting Point : Not specified

- Solubility : Soluble in organic solvents

- Appearance : Likely a solid or crystalline material

Scientific Research Applications

Sigma Ligands and Receptor Binding Affinities This compound and related derivatives exhibit significant affinity for sigma receptors, with variations in substituents affecting the affinity and selectivity between sigma 1 and sigma 2 binding sites. For example, spiro[isobenzofuran-1(3H),4'-piperidines] with medium-sized N-substituents show potent but unselective sigma binding, while specific substituents can enhance selectivity for sigma 2 receptors. The introduction of fluorine or trifluoromethyl groups in particular positions on the isobenzofuran ring can significantly influence the binding affinity towards these receptors, underscoring the critical role of structural factors in determining ligand-receptor interaction specificity (E. Moltzen, J. Perregaard, E. Meier, 1995).

Antihypertensive and Diuretic Properties Compounds derived from spiro[isobenzofuran-1(3H),4'-piperidines] have been studied for their antihypertensive and diuretic properties. Specifically, N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidines] demonstrated marked diuretic and antihypertensive activity in animal models, indicating potential therapeutic applications in managing blood pressure and fluid balance (S. Klioze, W. J. Novick, 1978).

Central Nervous System Agents Further research into spiro[isobenzofuran-1(3H),4'-piperidines] and their analogs has explored their potential as central nervous system (CNS) agents. The synthesis of these compounds was motivated by their structural similarity to known antidepressants, and their modifications have been investigated for activities against CNS disorders. These studies have identified compounds with significant activity, suggesting the potential utility of these spiro-piperidine derivatives in developing treatments for CNS-related conditions (Victor J. Bauer et al., 1976).

Neurokinin Receptor Antagonists Spiro[isobenzofuran-1(3H),4'-piperidines] have also been investigated for their role as neurokinin receptor antagonists. One study highlighted the design and synthesis of a spiro-substituted piperidine as a potent NK2 receptor antagonist, showing significant inhibitory activity against bronchoconstriction in animal models. This suggests the potential application of such compounds in treating respiratory conditions and further emphasizes the versatility of spiro[isobenzofuran-1(3H),4'-piperidines] in drug development (H. Kubota et al., 1998).

Safety And Hazards

1’-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one should be handled with care. Consult safety data sheets for specific precautions.

Future Directions

Further research could explore its potential applications in drug development, catalysis, or materials science.

properties

IUPAC Name |

1'-[2-(trifluoromethyl)phenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4S/c20-19(21,22)15-7-3-4-8-16(15)28(25,26)23-11-9-18(10-12-23)14-6-2-1-5-13(14)17(24)27-18/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGDDRLSZILOKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

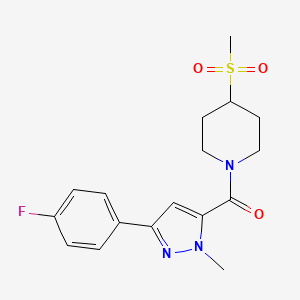

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2766513.png)

![2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid](/img/structure/B2766515.png)

![2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide](/img/structure/B2766520.png)

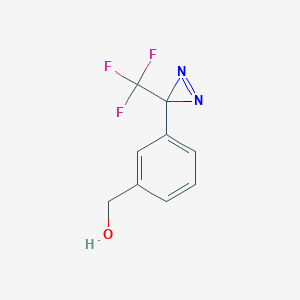

![4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid](/img/structure/B2766521.png)

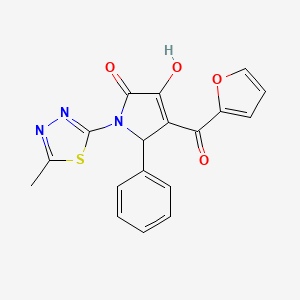

![2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2766525.png)

![[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2766526.png)

![2-[(2,6-Dichlorobenzyl)amino]benzoic acid](/img/structure/B2766527.png)

![4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2766530.png)

![1,6-Diazaspiro[3.3]heptan-2-one tfa](/img/structure/B2766532.png)